BrC1=CN=C(C=C1)NCCN2CCOCC2
. The InChI representation is 1S/C11H16BrN3O/c12-10-1-2-11(14-9-10)13-3-4-15-5-7-16-8-6-15/h1-2,9H,3-8H2,(H,13,14)
.
5-Bromo-(2-morpholinoethylamino)pyridine is a chemical compound that belongs to the class of pyridine derivatives. Its structure incorporates a bromine atom, a morpholino group, and an ethylamino chain, making it a compound of interest in medicinal chemistry and pharmaceutical applications. The presence of the bromine atom and the morpholino group enhances its potential as a pharmacological agent, particularly in targeting various biological pathways.
This compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. The synthesis often involves starting materials such as 5-bromo-2-methylpyridine or related derivatives.
5-Bromo-(2-morpholinoethylamino)pyridine is classified as an organic compound, specifically a pyridine derivative. It falls under the broader category of heterocyclic compounds due to the presence of a nitrogen atom in its ring structure.
The synthesis of 5-Bromo-(2-morpholinoethylamino)pyridine can be achieved through several methods, including:
The technical aspects of these synthesis methods include controlling reaction conditions such as temperature, time, and catalyst concentration to optimize yield and purity. For instance, maintaining an inert atmosphere during palladium-catalyzed reactions is crucial to prevent oxidation or side reactions .
The molecular structure of 5-Bromo-(2-morpholinoethylamino)pyridine consists of a pyridine ring substituted with a bromine atom at the 5-position and an ethylamino group linked to a morpholine at the 2-position.
5-Bromo-(2-morpholinoethylamino)pyridine can participate in various chemical reactions typical for amines and halogenated compounds:
The efficiency of these reactions often depends on factors such as solvent choice, temperature, and catalyst type. For example, using polar aprotic solvents can significantly increase reaction rates in nucleophilic substitution processes.
The mechanism by which 5-Bromo-(2-morpholinoethylamino)pyridine exerts its effects is primarily through its interaction with specific biological targets, potentially including enzymes or receptors involved in cellular signaling pathways.
Studies indicate that compounds with similar structures may act as inhibitors for certain kinases or receptors due to their ability to mimic natural substrates or bind effectively to active sites .
Relevant data regarding melting point or boiling point are not widely documented but can be determined through experimental methods.
5-Bromo-(2-morpholinoethylamino)pyridine has potential applications in:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.:
CAS No.: 1426938-62-6
CAS No.: 52277-33-5